1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine
Overview
Description
1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. This molecule belongs to the pyrazole family and is known for its unique chemical properties that make it useful in several applications.
Scientific Research Applications
Intramolecular Hydrogen Bonding and Reductive Cyclization
Pyrazole derivatives, including compounds structurally similar to "1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine," have been studied for their reductive cyclization process. The existence of intramolecular hydrogen bonds significantly impacts the reactivity of these compounds. Researchers have found that high temperatures are required for the reductive cyclization of these derivatives, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines. The study suggests alternative synthesis conditions, such as microwave irradiation, to enhance the efficiency of this process (Szlachcic et al., 2020).
Nonlinear Optical Properties
Another area of research focuses on the synthesis and characterization of pyrazole derivatives for their nonlinear optical properties. One study synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its structure and optical properties. The findings demonstrate the compound's stability and potential for intramolecular charge transfer, which is responsible for its considerable nonlinear optical properties (Tamer et al., 2016).
Synthesis and Characterization for Biological Applications
Research has also been conducted on the synthesis, characterization, and biological activity of pyrazole derivatives and their complexes with metals such as Co(II), Ni(II), and Cu(II). These compounds have shown potent in vitro cytotoxic activity against human leukemia cells and some antibacterial activity against Gram-positive bacteria (Asegbeloyin et al., 2014).
Properties
IUPAC Name |
2-(4-methylphenyl)-4-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-7-9-14(10-8-12)19-16(17)15(11-18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSQXXZREWTALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586121 | |
Record name | 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895011-47-9 | |
Record name | 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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